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Compound of Interest

Compound Name: 2-Acetylphenyl benzoate

Cat. No.: B1329752

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the
chemical structure of 2-acetylphenyl benzoate. By presenting experimental data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), this document aims to offer a robust framework for the authentication of this compound.
Furthermore, a direct comparison with its structural isomer, 4-acetylphenyl benzoate, is
included to highlight the discerning power of these analytical techniques in unequivocal
structure elucidation.

Structural Elucidation and Data Presentation

The validation of 2-acetylphenyl benzoate's structure is achieved through the detailed
analysis of its spectroscopic signatures. The data presented below has been compiled from
various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of hydrogen
(*H) and carbon (33C) atoms within a molecule. The distinct chemical shifts (d) and coupling
constants (J) are unique to the structure of 2-acetylphenyl benzoate.
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1H NMR (500 MHz, CDCls) 13C NMR (125 MHz, CDCls)
Chemical Shift (d) in ppm Chemical Shift (d) in ppm
8.21(d, J=7.75 Hz, 2H) 197.6

7.85(dd, J=7.75, 1.5 Hz, 1H) 165.2

7.65 (t, J = 7.5 Hz, 1H) 149.4

7.58 (dt, J =7.75, 1.5 Hz, 1H) 133.8

7.53 (t, J = 7.5 Hz, 2H) 133.4

7.35 (dt, J = 8.0, 0.5 Hz, 1H) 131.8

7.25(dd, J = 8.0, 0.5 Hz, 1H) 131.3

2.53 (s, 3H) 130.4

130.3

129.3

128.7

126.2

123.9

29.8

Table 1: *H and 3C NMR spectral data for 2-
acetylphenyl benzoate.[1]

Comparative Analysis with 4-Acetylphenyl Benzoate

To underscore the specificity of the NMR data, a comparison with the isomeric 4-acetylphenyl
benzoate is presented. The differing substitution pattern on the phenyl ring leads to distinct
chemical shifts and multiplicities in both the *H and 3C NMR spectra.
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Compound 1H NMR Highlights (CDCIs) 13C NMR Highlights (CDCls)

Aromatic protons in the range

of 7.25-8.21 ppm with distinct Carbonyl carbons around

coupling patterns due to ortho, 197.6 ppm (ketone) and 165.2
2-Acetylphenyl benzoate ] ) ]

meta, and para relationships. ppm (ester). Aromatic carbons

Acetyl methyl protons at ~2.53  spread across ~123-149 ppm.
ppm.

Aromatic protons show a more  Carbonyl carbons are present,

symmetrical pattern, typically but the chemical shifts of the
4-Acetylphenyl benzoate with two distinct doublets in the  aromatic carbons differ

downfield region. Acetyl methyl  significantly due to the change

protons are also observed. in substitution pattern.

Table 2: Comparative NMR
data highlights for 2-
acetylphenyl benzoate and 4-

acetylphenyl benzoate.

Caption: Workflow for the synthesis and spectroscopic validation of 2-acetylphenyl benzoate.

Alternative Spectroscopic Validation

While NMR is a powerful tool for structure elucidation, IR spectroscopy and mass spectrometry
provide complementary information that confirms the presence of key functional groups and the
molecular weight of the compound.
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Technique 2-Acetylphenyl benzoate 4-Acetylphenyl benzoate
~1735 (C=0, ester), ~1685 ~1730 (C=0, ester), ~1680

IR Spectroscopy (cm~1) (C=0, ketone), ~1270, 1150 (C=0, ketone), ~1260, 1160
(C-0 stretch) (C-0 stretch)

Molecular lon [M]* at 240. Key ~ Molecular lon [M]* at 240. Key

fragments at 121 (acetylphenyl  fragments at 121 (acetylphenyl
Mass Spectrometry (m/z) ] ]

cation) and 105 (benzoyl cation) and 105 (benzoyl

cation). cation).

Table 3: Comparative IR and
Mass Spectrometry data for 2-
acetylphenyl benzoate and its

isomer.

The IR spectra of both isomers are very similar, showing the characteristic carbonyl stretches
for the ester and ketone groups. Mass spectrometry also yields the same molecular ion peak
and major fragments for both isomers, as the fragmentation is primarily driven by the cleavage
of the ester bond. This highlights the superior capability of NMR spectroscopy in distinguishing
between these positional isomers.

NMR

IR & MS
Show Similarities

7 &

\

2-Acetylphenyl ]}éﬁzoate \
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Caption: Comparison of spectroscopic techniques for distinguishing isomers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality,
reproducible data for structural validation.

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of the purified 2-acetylphenyl benzoate for tH NMR (20-50 mg for 13C
NMR).

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Ensure the sample is fully dissolved and the solution is free of any particulate matter.
Data Acquisition:
e Spectrometer: A500 MHz NMR spectrometer.
e 'H NMR Parameters:
o Pulse Program: Standard single-pulse sequence.
o Acquisition Time: ~3-4 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-32.
o Spectral Width: -2 to 12 ppm.

e 13C NMR Parameters:
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[e]

Pulse Program: Proton-decoupled single-pulse sequence.

(¢]

Acquisition Time: ~1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the *H NMR spectrum.

Perform peak picking for both *H and 13C spectra.

Infrared (IR) Spectroscopy

e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a
thin film can be cast on a salt plate (e.g., NaCl or KBr).

o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the pure KBr
pellet/salt plate.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

e Instrument: A mass spectrometer with an electron ionization (EI) source.

e Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by gas chromatography (GC).

« lonization: Use a standard electron energy of 70 eV for ionization.
e Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments. For 2-acetylphenyl benzoate, the primary
fragmentation involves the cleavage of the ester linkage, leading to the formation of the
benzoyl cation (m/z 105) and the 2-acetylphenyl radical, or the 2-acetylphenoxide cation
(m/z 121) and a benzoyl radical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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